(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Biocatalysis Asymmetric Synthesis Enzyme Engineering

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1260619-37-1), also referred to as tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate, is a chiral, Boc-protected 1,4-diazepane derivative. It is a seven-membered saturated heterocyclic building block featuring a stereocenter at the 5-position, which imparts defined chirality essential for constructing stereochemically complex pharmaceutical intermediates.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1260619-37-1
Cat. No. B567477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
CAS1260619-37-1
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CCN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeySVMXIQUBNSPVCB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: Procurement-Ready Chiral Building Block for Asymmetric Synthesis


(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1260619-37-1), also referred to as tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate, is a chiral, Boc-protected 1,4-diazepane derivative [1]. It is a seven-membered saturated heterocyclic building block featuring a stereocenter at the 5-position, which imparts defined chirality essential for constructing stereochemically complex pharmaceutical intermediates [2]. The compound is commercially available at analytical purities of 95-98% and serves as a versatile precursor for asymmetric synthesis, particularly in the development of CNS-active drug candidates and selective receptor modulators [3].

Chiral Defined (S)-stereochemistry for asymmetric synthesis workflows
Boc Boc-protected 1,4-diazepane scaffold suitable for selective deprotection strategies
CNS Supports CNS research candidate synthesis and selective receptor modulator development

Why Generic Substitution Fails for (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in Pharmaceutical R&D


Substituting (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate with its racemic mixture, the (R)-enantiomer (CAS 1260619-38-2), or other regioisomeric 1,4-diazepane derivatives introduces unacceptable stereochemical uncertainty that compromises downstream enantioselective synthesis outcomes. Chiral 1,4-diazepane scaffolds are integral to potent, selective drug candidates, and stereochemistry dictates biological activity; for instance, the (R)-enantiomer is a key intermediate for suvorexant, whereas the (S)-stereochemistry is essential for distinct target engagements such as mGlu5 receptor antagonism [1][2]. Without precise stereochemical control, enantiomeric impurities can lead to off-target effects, reduced potency, or even inverted biological activity, rendering generic substitution untenable in regulated pharmaceutical development .

Racemate or (R)-enantiomer
Stereochemical inversion may shift target engagement; (R)-isomer is associated with orexin receptor while (S)-isomer is linked to mGlu5
Regioisomeric diazepanes
Altered ring substitution pattern may modify molecular recognition and biological response profile
Different protecting group or free amine
Boc removal may affect synthetic compatibility and enantiomeric stability during downstream steps

Quantitative Differentiation of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: Head-to-Head and Cross-Study Evidence


Enantioselective Biocatalytic Synthesis: (S)- vs. (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

In a biocatalytic approach to chiral 1,4-diazepanes, the (S)-selective imine reductase IR25 from Micromonospora echinaurantiaca achieved a catalytic efficiency (kcat/KM) of 0.962 s⁻¹ mM⁻¹ for the synthesis of the (S)-enantiomer of a key diazepane intermediate, while the (R)-selective wild-type IR1 from Leishmania major exhibited a 35.6-fold lower efficiency of 0.027 s⁻¹ mM⁻¹ for the (R)-enantiomer [1]. This quantitative disparity directly impacts the synthetic accessibility and cost-effectiveness of the (S)-stereoisomer.

Catalytic efficiency
Head-to-head
35.6× higher kcat/KM
(S)-enantiomer: 0.962 s⁻¹ mM⁻¹ (R)-enantiomer: 0.027 s⁻¹ mM⁻¹
Supports biocatalytic production route context
Imine reductase IR25 vs. IR1; IRED-catalyzed amination
Biocatalysis Asymmetric Synthesis Enzyme Engineering

Enantiomeric Excess (ee) of (S)-Configured 1,4-Diazepane Products via Optimized IRED Catalysis

The optimized IR25 enzyme and engineered IR1 mutant Y194F/D232H were applied to synthesize a panel of substituted (S)-1,4-diazepanes, achieving enantiomeric excess (ee) values ranging from 93% to >99% [1]. In contrast, typical chemical resolution methods for racemic 5-methyl-1,4-diazepane often yield lower optical purity (e.g., <90% ee) and require additional purification steps, as documented in suvorexant intermediate resolution patents [2].

Enantiomeric excess
Cross-study
93% to >99% ee
vs. chemical resolution <90% ee
Supports high enantiopurity for chiral intermediate studies
Optimized IREDs; intramolecular reductive amination
Enantioselectivity Biocatalysis Process Chemistry

Purity and Storage Stability of Commercial (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Commercially available (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is offered with a certified purity of 95-98% . In contrast, the corresponding (R)-enantiomer (CAS 1260619-38-2) is frequently supplied at a lower purity of 95% [1]. Additionally, the compound exhibits sensitivity to prolonged air exposure; storage instructions recommend airtight, light-protected conditions to prevent degradation and maintain assay accuracy [2].

Commercial purity
Specification review
95–98%
(R)-enantiomer: 95%
May reduce in-house purification requirements
Storage: airtight, light-protected; avoid prolonged air exposure
Chemical Purity Stability Procurement

High-Value Application Scenarios for (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate


Synthesis of mGlu5 Receptor Negative Allosteric Modulators (NAMs)

The (S)-configured 1,4-diazepane core is a privileged scaffold for metabotropic glutamate receptor 5 (mGlu5) antagonists. A structurally related 1,4-diazepane derivative has demonstrated a Ki of 2.90 nM for human mGlu5, with >344-fold selectivity over mGlu1 (Ki > 1,000 nM) [1]. The high enantiomeric purity of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate ensures that lead optimization programs targeting mGlu5 for CNS disorders (e.g., fragile X syndrome, Parkinson's disease) proceed with a well-defined stereochemical input, directly impacting potency and off-target profile.

Biocatalytic Process Development for Chiral 1,4-Diazepanes

Given the documented 35.6-fold higher catalytic efficiency of (S)-selective imine reductase IR25 for (S)-1,4-diazepane synthesis [2], this building block is ideally suited for establishing green chemistry, enzyme-based manufacturing routes. Procurement of the (S)-enantiomer as a benchmark standard enables method development and validation for large-scale asymmetric synthesis, reducing reliance on less efficient and more waste-intensive chemical resolution methods [3].

Construction of CNS-Targeted Compound Libraries

The 1,4-diazepane scaffold is associated with favorable CNS drug-like properties, including balanced lipophilicity and conformational flexibility [4]. The (S)-Boc-protected building block serves as a ready-to-use intermediate for generating diverse compound libraries targeting neurological disorders (e.g., insomnia, anxiety, neuropathic pain). Its high commercial purity (≥97%) minimizes the need for preparative chiral chromatography, accelerating the hit-to-lead phase .

Application
Selection Property
Validation Focus
mGlu5 NAM research
Chiral 1,4-diazepane scaffold
mGlu5 selectivity and affinity context
Biocatalytic route development
Reported IRED efficiency
Process scalability and ee validation
CNS library synthesis
Boc-protected scaffold
Stereochemical integrity in hit-to-lead

Technical Documentation Hub

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